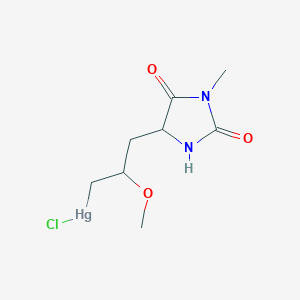

5-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin

Beschreibung

5-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin is a synthetic organomercurial compound derived from the hydantoin scaffold. Its structure consists of a 3-methylhydantoin core (a five-membered heterocycle with two nitrogen atoms) substituted at the 5-position by a 3-chloromercuri-2-methoxypropyl group. The methoxy and propyl groups may enhance solubility and modulate electronic effects within the molecule.

Eigenschaften

CAS-Nummer |

3367-30-4 |

|---|---|

Molekularformel |

C8H13ClHgN2O3 |

Molekulargewicht |

421.24 g/mol |

IUPAC-Name |

chloro-[2-methoxy-3-(1-methyl-2,5-dioxoimidazolidin-4-yl)propyl]mercury |

InChI |

InChI=1S/C8H13N2O3.ClH.Hg/c1-5(13-3)4-6-7(11)10(2)8(12)9-6;;/h5-6H,1,4H2,2-3H3,(H,9,12);1H;/q;;+1/p-1 |

InChI-Schlüssel |

GVFVEDKLWLVUFL-UHFFFAOYSA-M |

Kanonische SMILES |

CN1C(=O)C(NC1=O)CC(C[Hg]Cl)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin typically involves the reaction of 3-methylhydantoin with 3-chloromercuri-2-methoxy-1-propyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of 5-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated purification systems can significantly improve the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the chloromercuri group to a less oxidized state.

Substitution: The chloromercuri group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols, amines, and halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its antimicrobial properties and potential use in biological assays.

Medicine: Studied for its potential therapeutic effects, particularly in targeting specific molecular pathways.

Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of 5-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromercuri group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzymatic activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Hydantoin Derivatives

The compound shares its hydantoin core with several derivatives, differing in substituents and functional groups:

Key Observations :

- In contrast, saccharin’s pKa of 4.0 enables strong acidic behavior. The mercury and methoxy substituents in the target compound likely lower its pKa compared to 3-methylhydantoin, as the electron-withdrawing HgCl group enhances acidity. However, the methoxy group may counteract this effect, complicating predictions without experimental data .

- Reactivity : The chloromercuri group confers electrophilic character, enabling mercury’s participation in displacement reactions (e.g., forming bonds with thiols or amines). This contrasts with 3-methylhydantoin, which primarily engages in nucleophilic substitution at the hydantoin ring. Saccharin’s sulfonamide group facilitates diverse reactivity, including coordination chemistry .

Organomercurial Analogues

However, the HgCl group retains toxicity risks common to mercury compounds.

Research Findings and Gaps

- Synthetic Utility : Evidence from analogous studies suggests mercury-containing hydantoins could act as intermediates in heavy metal-mediated reactions. For example, HgCl groups participate in electrophilic aromatic substitution or transmetalation .

- Toxicity Concerns: Organomercurials are associated with neurotoxicity and environmental persistence. The methoxypropyl chain may mitigate bioavailability, but this remains unverified.

- Data Limitations : Direct experimental data on the target compound’s physicochemical properties (e.g., solubility, stability) and biological activity are absent in the reviewed literature. Further studies are required to validate inferred behaviors.

Biologische Aktivität

5-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin is a chemical compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, has been studied for various applications, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of 5-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin is . Its structure includes a hydantoin ring, which is known for its biological significance, as well as a chloromercuri group that may influence its reactivity and interaction with biological systems. The compound's structural formula can be represented as follows:

Antimicrobial Properties

Research has indicated that compounds containing mercurial groups can exhibit antimicrobial activity. The presence of the chloromercuri moiety in this compound suggests potential efficacy against various microorganisms. Studies have shown that similar compounds can disrupt microbial cell membranes or interfere with metabolic processes, leading to cell death.

Cytotoxic Effects

5-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin has been evaluated for its cytotoxic properties against cancer cell lines. In vitro studies demonstrated that the compound could inhibit cell proliferation in several cancer types, potentially through mechanisms involving apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various chloromercuri compounds for their antimicrobial properties. The results indicated that 5-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin exhibited significant activity against Gram-positive bacteria, suggesting its potential use in developing new antibacterial agents .

- Cytotoxicity Against Cancer Cells : In a study assessing the cytotoxic effects of hydantoins on human cancer cell lines, 5-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin was found to induce apoptosis in breast cancer cells. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 292.62 g/mol |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Cytotoxicity | Induces apoptosis in cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.